molecular formula C20H24FNO3S B11065777 6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11065777
M. Wt: 377.5 g/mol
InChI Key: TUHDYWXTBIPWMW-UHFFFAOYSA-N
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Description

6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that includes an ethoxy group, a fluorophenyl sulfonyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets within biological systems. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The specific molecular targets and pathways involved would depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives with different substituents, such as:

Uniqueness

What sets 6-Ethoxy-1-[(4-fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C20H24FNO3S

Molecular Weight

377.5 g/mol

IUPAC Name

6-ethoxy-1-(4-fluorophenyl)sulfonyl-2,2,4-trimethyl-3,4-dihydroquinoline

InChI

InChI=1S/C20H24FNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-12,14H,5,13H2,1-4H3

InChI Key

TUHDYWXTBIPWMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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